An In-depth Technical Guide to 1-Cycloheptyl-piperazine Hydrochloride
An In-depth Technical Guide to 1-Cycloheptyl-piperazine Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-Cycloheptyl-piperazine hydrochloride. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Data has been compiled from publicly available resources on structurally similar compounds to provide a predictive profile.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties of 1-Cycloheptyl-piperazine Hydrochloride
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C₁₁H₂₃ClN₂ | Based on the structure of 1-cycloheptyl-piperazine with the addition of HCl. |
| Molecular Weight | 218.77 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | General appearance of similar piperazine hydrochloride salts[1]. |
| Melting Point | Not available | Likely to be a crystalline solid with a distinct melting point. |
| Boiling Point | Not available | Decomposition may occur at high temperatures. |
| Solubility | Soluble in water | The hydrochloride salt form generally confers aqueous solubility[2]. |
| pKa | Not available | The two nitrogen atoms of the piperazine ring will have distinct pKa values, similar to other N-substituted piperazines[2]. |
| CAS Number | Not assigned | A unique CAS number has not been identified for this specific compound. |
Synthesis and Purification
The synthesis of 1-Cycloheptyl-piperazine hydrochloride can be achieved through a nucleophilic substitution reaction, followed by deprotection and salt formation. A common synthetic route is outlined below, adapted from methods used for similar N-alkylated piperazines[3][4][5].
Experimental Protocol: Synthesis of 1-Cycloheptyl-piperazine Hydrochloride
Step 1: N-Alkylation of 1-Boc-piperazine
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To a solution of 1-Boc-piperazine in an organic solvent such as acetonitrile, add cycloheptyl bromide and an inorganic base like potassium carbonate[4].
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC)[4].
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-cycloheptyl-piperazine.
Step 2: Deprotection of the Boc Group
-
Dissolve the crude intermediate in an organic solvent like ethanol[4].
-
Add a solution of hydrochloric acid in an appropriate solvent (e.g., concentrated HCl or HCl in ethanol) at room temperature[4]. The reaction is exothermic and may generate gas, so addition should be controlled.
-
Heat the mixture to reflux to facilitate the removal of the Boc protecting group[4].
-
After the reaction is complete, evaporate the solvent to dryness.
-
The resulting solid can be purified by slurrying with a solvent like isopropanol and then filtering to yield solid 1-Cycloheptyl-piperazine hydrochloride[3].
Step 3: (Optional) Conversion to Free Base and Final Purification
-
For further purification, the hydrochloride salt can be dissolved in water and the pH adjusted to 12-14 with an inorganic base such as sodium hydroxide to liberate the free base[3].
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts and evaporate the solvent to obtain the crude 1-cycloheptyl-piperazine.
-
The pure free base can be obtained by reduced pressure distillation[3]. The hydrochloride salt can then be reformed by treatment with hydrochloric acid.
Analytical Methods
The identity and purity of 1-Cycloheptyl-piperazine hydrochloride can be determined using a variety of analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to the product. The method can be validated for linearity, accuracy, and precision. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity of the free base | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-cycloheptyl-piperazine. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra will show characteristic peaks for the cycloheptyl and piperazine protons and carbons. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for N-H (from the hydrochloride salt), C-H, and C-N bonds[6]. |
Experimental Protocol: HPLC-UV Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer.
-
Standard and Sample Preparation: Prepare a standard solution of a known concentration and a sample solution of the synthesized compound. A derivatization step with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for enhanced detection.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 35°C.
-
Detection: UV detection at a wavelength appropriate for the derivative, e.g., 340 nm for an NBD derivative.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms to determine the retention time and peak area for purity calculation.
Biological Activity and Applications
While the specific biological activity of 1-Cycloheptyl-piperazine hydrochloride is not documented, piperazine derivatives are known to exhibit a wide range of pharmacological effects. Many act as ligands for various receptors in the central nervous system[5]. For instance, related compounds have shown affinity for sigma receptors[5].
Potential research applications for 1-Cycloheptyl-piperazine hydrochloride include:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Pharmacological Research: To investigate its receptor binding profile and potential as a CNS active agent.
Safety and Handling
The safety profile of 1-Cycloheptyl-piperazine hydrochloride is expected to be similar to other N-substituted piperazine hydrochlorides.
Table 3: General Safety Information
| Hazard | Precaution |
| Skin and Eye Irritation | Causes skin and serious eye irritation[7]. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[8][9]. |
| Respiratory Irritation | May cause respiratory irritation[7]. Handle in a well-ventilated area or under a chemical fume hood[9]. |
| Ingestion | Harmful if swallowed. Do not ingest. If swallowed, seek immediate medical attention[10]. |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents[1][8]. Keep container tightly closed. |
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling any chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 4. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 5. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
- 6. MT-45 hydrochloride | C24H34Cl2N2 | CID 3044473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. fishersci.com [fishersci.com]
- 10. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]
